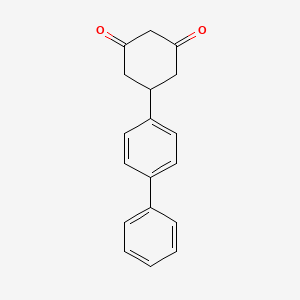

5-Biphenyl-4-ylcyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-phenylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGCLXUXFATQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699487 | |

| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101723-10-8 | |

| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Keto-enol tautomerism of 5-aryl-cyclohexane-1,3-diones

An In-depth Technical Guide to the Keto-Enol Tautomerism of 5-Aryl-Cyclohexane-1,3-diones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aryl-cyclohexane-1,3-diones are a pivotal class of compounds, forming the structural core of numerous molecules with significant biological activity, including herbicides and potential therapeutic agents.[1][2][3] Their chemical behavior and biological function are intrinsically linked to a fundamental chemical principle: keto-enol tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium, moving from foundational principles to advanced analytical methodologies. We will dissect the structural and environmental factors that govern the delicate balance between the diketo and enol forms, detail robust experimental protocols for their characterization, and explain the causal reasoning behind these scientific choices, empowering researchers to manipulate and understand these dynamic molecular systems.

Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a versatile building block in synthetic organic chemistry, prized for its utility in constructing complex molecular architectures, including various heterocyclic systems.[4] The introduction of an aryl substituent at the 5-position significantly influences the molecule's steric and electronic properties, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated as tyrosine kinase inhibitors and have demonstrated potent anti-proliferative effects, marking them as compounds of high interest in modern drug discovery.[3][5]

The efficacy and interaction of these molecules with biological targets are often dictated by their tautomeric form. The ability to exist as either a diketone or a more planar, conjugated enol allows for different binding interactions and metabolic pathways. Therefore, a thorough understanding of the keto-enol equilibrium is not merely an academic exercise but a critical component of rational drug design and development.[6]

The Dynamic Equilibrium: Understanding Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert.[7] Keto-enol tautomerism describes the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form). For 5-aryl-cyclohexane-1,3-diones, the presence of two carbonyl groups flanking a methylene group (an active methylene) makes the α-protons particularly acidic and facilitates enolization.

Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[6] However, in 1,3-dicarbonyl systems, the enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[7][8]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[7][9]

This equilibrium is dynamic and can be influenced by a variety of factors, which are crucial for controlling the properties of the molecule.

Caption: Keto-enol tautomeric equilibrium in 5-aryl-cyclohexane-1,3-diones.

Factors Governing the Tautomeric Equilibrium

Controlling the keto-enol ratio is paramount for predictable synthesis and biological testing. The position of the equilibrium is highly sensitive to the molecular environment and structure.

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium.[10][11] This is a direct consequence of differential solvation of the keto and enol forms.

-

Non-polar, aprotic solvents (e.g., CCl₄, CDCl₃, benzene) tend to favor the enol form. In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol tautomer is maximized, as there is no competition from solvent molecules.

-

Polar, aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form. Solvents like DMSO are strong hydrogen bond acceptors and can interact favorably with the enolic hydroxyl group.[11]

-

Polar, protic solvents (e.g., water, methanol) can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers. This often stabilizes the more polar keto form, shifting the equilibrium in its favor.[6][11]

The causality here is a competition of stabilizing forces: intramolecular vs. intermolecular hydrogen bonding. In a non-competing (non-polar) environment, the internal stabilization of the enol wins. In a highly competitive (protic) environment, the solvent's ability to solvate both forms can favor the inherently more polar diketo tautomer.[11]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Chloroform-d (CDCl₃) | 4.8 | Enol | Weakly polar; allows strong intramolecular H-bonding to dominate.[10] |

| Acetone-d₆ | 21 | Enol/Keto Mix | Polar aprotic; can stabilize both forms. Equilibrium is sensitive.[10] |

| DMSO-d₆ | 47 | Enol | Strong H-bond acceptor, stabilizes the enolic proton.[10][11] |

| Methanol-d₄ | 33 | Keto | Protic; disrupts intramolecular H-bond, favors solvation of the more polar keto form.[10] |

| Water (D₂O) | 80 | Keto | Strongly protic and polar; heavily favors the keto form.[7] |

Substituent Effects

The electronic nature of the substituent on the 5-aryl ring can subtly influence the equilibrium.

-

Electron-withdrawing groups (EWGs) on the aryl ring can increase the acidity of the α-protons, which generally favors a higher enol content.[8][12]

-

Electron-donating groups (EDGs) may have a less pronounced effect but can slightly disfavor enolization by reducing the acidity of the α-protons.

Temperature and pH

Temperature can shift the equilibrium; higher temperatures often favor the formation of the less stable tautomer, which in many cases is the enol.[6] The pH is also a critical factor. Both acid and base can catalyze the interconversion.[6][13] In strongly basic solutions, the compound will exist predominantly as the enolate anion, while acidic conditions can facilitate protonation and deprotonation steps required for the tautomerization.

Synthesis of 5-Aryl-cyclohexane-1,3-diones

A reliable supply of the target compound is the prerequisite for any study. A common and effective method for synthesizing these scaffolds is the regio-selective Michael-Claisen condensation.

Caption: General workflow for the synthesis of 5-Aryl-cyclohexane-1,3-diones.

Protocol: One-Pot Synthesis via Michael-Claisen Reaction

This protocol is adapted from established methodologies for synthesizing substituted cyclohexane-1,3-diones.[1]

Objective: To synthesize a 5-aryl-cyclohexane-1,3-dione in a one-pot procedure.

Causality of Choices:

-

Base (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the acetone derivative to initiate the Michael addition without competing side reactions like addition to the ester.

-

Solvent (Toluene): Anhydrous toluene is an excellent aprotic solvent for this reaction, ensuring the base remains reactive and does not get quenched by protic impurities.

-

Temperature Control (-10 °C to 0 °C): The initial reaction is exothermic. Low temperature controls the reaction rate, preventing polymerization of the acrylate and favoring the desired sequential reaction pathway.

Methodology:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Reagent Preparation: Suspend sodium hydride (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere. Cool the suspension to -10 °C using an appropriate cooling bath.

-

Initiation: To the cooled suspension, add a solution of the aryl-substituted acetone (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

-

Michael Addition: After the initial addition, add the α,β-unsaturated ester (e.g., ethyl acrylate, 2.0 equivalents) dropwise, ensuring the temperature remains between -10 °C and 0 °C. Stir the mixture at this temperature for 2-3 hours.

-

Claisen Condensation: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to facilitate the intramolecular Claisen condensation.

-

Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold dilute HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Analytical Characterization of Tautomerism

Determining the ratio of keto to enol tautomers requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.[10]

¹H NMR Spectroscopy

The interconversion between keto and enol forms is typically slow on the NMR timescale, meaning distinct signals for both tautomers can be observed in the same spectrum.[15]

Key Diagnostic Signals:

-

Enol Tautomer:

-

Enolic OH Proton: A broad singlet appearing far downfield (δ 10-16 ppm) due to strong intramolecular hydrogen bonding. This is often the most unambiguous signal.[15]

-

Vinylic Proton: A singlet around δ 5.0-6.0 ppm.

-

-

Keto Tautomer:

-

α-Methylene Protons (C2-H₂): A sharp singlet around δ 3.0-4.0 ppm, representing the active methylene protons flanked by two carbonyls.

-

Other Ring Protons: Complex multiplets in the aliphatic region (δ 2.0-3.5 ppm).

-

| Tautomer | Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Enol | Enolic -OH | 10 - 16 | broad singlet |

| Vinylic =C-H | 5.0 - 6.0 | singlet | |

| Keto | α-Methylene (-CO-CH₂-CO-) | 3.0 - 4.0 | singlet |

| Ring -CH₂- | 2.0 - 3.5 | multiplet | |

| Ring -CH- (at C5) | 2.5 - 4.0 | multiplet |

Protocol: Determination of Equilibrium Constant (Keq) by ¹H NMR

Objective: To quantify the ratio of enol to keto tautomers in a given solvent at a specific temperature.

Self-Validating System:

-

Internal Standard: While not always necessary for a simple ratio, an internal standard can validate concentration if absolute quantification is needed.

-

Equilibration: The sample must be allowed to reach thermal and chemical equilibrium in the chosen solvent before analysis. Preparing the sample and letting it stand for several hours (or gently warming) ensures the measured ratio is the true equilibrium value.

-

Temperature Control: The NMR probe temperature must be precisely controlled and recorded, as Keq is temperature-dependent.[15]

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the 5-aryl-cyclohexane-1,3-dione and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Equilibration: Seal the tube and allow the solution to equilibrate for at least 2 hours at the desired analysis temperature (e.g., 25 °C).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 5 times the longest T₁) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Data Processing: Process the spectrum (phase and baseline correction).

-

Integration: Carefully integrate the distinct signals corresponding to the keto and enol forms. The most reliable signals are often the keto α-methylene singlet and the enol vinylic proton singlet, as they are both singlets representing a known number of protons (2H and 1H, respectively).

-

Calculation: Calculate the equilibrium constant, Keq = [Enol]/[Keto].

-

Let I(enol) be the integral of the vinylic proton (1H).

-

Let I(keto) be the integral of the α-methylene protons (2H). To normalize this, use I(keto)/2.

-

Keq = I(enol) / (I(keto)/2)

-

Caption: Workflow for determining Keq via ¹H NMR spectroscopy.

X-ray Crystallography

While NMR reveals the solution-state equilibrium, single-crystal X-ray diffraction provides the definitive solid-state structure. This technique can unambiguously determine which tautomer (or if both) exists in the crystal lattice. For cyclohexane-1,3-dione derivatives, the conformation of the ring (e.g., twist-boat) can also be determined.[16] It is crucial to remember that the solid-state structure may not represent the major tautomer in solution due to packing forces and the absence of solvent interactions.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[17][18] By calculating the relative Gibbs free energies of the keto and enol tautomers in the gas phase or with a solvent continuum model, researchers can predict the equilibrium position.[19] These theoretical studies complement experimental data, providing insights into the relative stabilities and the geometric parameters of each tautomer.[10]

Conclusion

The keto-enol tautomerism of 5-aryl-cyclohexane-1,3-diones is a complex yet governable equilibrium that is fundamental to their chemical reactivity and biological function. For professionals in drug development and chemical research, mastering the principles that control this balance is essential. By leveraging a combination of rational synthetic design, precise analytical characterization through NMR spectroscopy, and supportive computational modeling, it is possible to understand, predict, and ultimately harness the tautomeric behavior of this important class of molecules for the development of new technologies and therapeutics.

References

-

Lacerda Jr., V., et al. (2007). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure, 828(1-3), 54-58. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Tavakol, H. (2018). Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones. ResearchGate. [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. askIITians. [Link]

-

Turovskis, I., et al. (2018). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. ResearchGate. [Link]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]

-

Starkey, J. A., et al. (2000). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 77(4), 518. [Link]

-

Studylib. (n.d.). Keto-Enol Tautomerism of Dimedone via NMR. Studylib. [Link]

-

Shokri, A., & Fattahi, A. (2012). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. ResearchGate. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Reeves, L. W. (1957). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 35(11), 1351-1363. [Link]

-

Emsley, J., et al. (1985). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry, 50(6), 853-856. [Link]

-

Vaia. (n.d.). Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form, but 2,2-dimethyl-1,3-cyclohexanedione does not. Vaia. [Link]

-

Studylib. (n.d.). 5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report. Studylib. [Link]

- Nanda, S., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Lebeuf, R., et al. (2009). PREPARATION OF (3,5-DIMETHOXY-1-PHENYL-CYCLOHEXA-2,5-DIENYL)-ACETONITRILE THROUGH BIRCH REDUCTIVE ALKYLATION (BRA). Organic Syntheses, 86, 1. [Link]

-

Evangelisti, L., et al. (2020). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. [Link]

-

Donati, C. D., et al. (1991). The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Australian Journal of Chemistry, 44(1), 159-164. [Link]

- Plummer, E. L. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.

-

ResearchGate. (n.d.). X-ray structure of 5 (A) showing the 1,3-alternate conformation... ResearchGate. [Link]

-

Reddit. (2020). Question about Keto-Enol Tautomerism??. r/OrganicChemistry. [Link]

-

Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

-

El-Gazzar, A. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9282-9298. [Link]

-

Jemmis, E. D., et al. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E, 78(Pt 11), 1143-1147. [Link]

-

Karpagam Academy of Higher Education. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AN. KAHE. [Link]

-

Dharamvir, et al. (2021). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorganic Chemistry, 108, 104559. [Link]

-

PubChem. (n.d.). 5-Cyclohexylcyclohexane-1,3-dione. PubChem. [Link]

-

Yousuf, M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1749. [Link]

-

Nowell, H., et al. (2003). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. ResearchGate. [Link]

Sources

- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. vaia.com [vaia.com]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of Biphenyl-Substituted Cyclohexane Diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] When incorporated into a cyclohexane dione framework, it introduces complex stereochemical and conformational challenges that significantly influence the molecule's thermodynamic stability and, consequently, its biological activity and developability. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of biphenyl-substituted cyclohexane diones. We will delve into the fundamental principles of cyclohexane conformation, the impact of the bulky biphenyl substituent, the role of non-covalent interactions, and the interplay of keto-enol tautomerism. Furthermore, this guide will detail the experimental and computational methodologies employed to elucidate these complex energetic landscapes, offering a robust framework for the rational design and development of novel therapeutics based on this privileged structural motif.

Introduction: The Significance of Conformational Stability in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For drug candidates, thermodynamic stability is a critical attribute that dictates shelf-life, metabolic fate, and, most importantly, binding affinity to the target receptor. Biphenyl-substituted cyclohexane diones are a class of compounds with significant therapeutic potential, finding applications as anti-proliferative agents and kinase inhibitors.[2] The inherent flexibility of the cyclohexane ring, coupled with the steric and electronic demands of the biphenyl group, creates a dynamic conformational equilibrium. Understanding and controlling this equilibrium is paramount for optimizing drug-receptor interactions and achieving desired therapeutic outcomes.

The stability of these molecules is not governed by a single factor but rather by a delicate balance of intramolecular forces. These include the classic steric repulsions well-documented in substituted cyclohexanes, as well as more subtle non-covalent interactions involving the aromatic rings of the biphenyl moiety.[3][4][5] Furthermore, the presence of the dione functionality introduces the possibility of keto-enol tautomerism, adding another layer of complexity to the thermodynamic landscape.[6][7] This guide will systematically dissect these contributing factors, providing the reader with a holistic understanding of the principles governing the stability of this important class of molecules.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

To appreciate the complexities introduced by a biphenyl substituent, we must first revisit the fundamental conformational preferences of the cyclohexane ring.

The Chair Conformation and Ring Inversion

Cyclohexane predominantly adopts a "chair" conformation, which minimizes both angle strain and torsional strain.[8] This conformation has two distinct substituent positions: axial and equatorial. Through a process called "ring flip" or "ring inversion," these positions interconvert, with axial groups becoming equatorial and vice versa.[8] For an unsubstituted cyclohexane ring, the two chair conformers are energetically equivalent.[4]

Monosubstituted Cyclohexanes and 1,3-Diaxial Interactions

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer equal in energy.[4] Generally, the conformer with the substituent in the equatorial position is more stable.[3] This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the axial hydrogens on the same side of the ring.[4][9] The magnitude of this preference, quantified by the "A-value," increases with the steric bulk of the substituent.[3] For instance, the equatorial conformer of methylcyclohexane is favored over the axial by approximately 1.74 kcal/mol, corresponding to about 95% of the molecules adopting the equatorial conformation at room temperature.[4][8] For the much larger t-butyl group, this difference is even more pronounced.[4]

The Influence of the Biphenyl Substituent

The introduction of a biphenyl group, a significantly larger and more complex substituent than a simple alkyl group, dramatically influences the conformational equilibrium of the cyclohexane dione ring.

Steric Dominance and the Equatorial Preference

Given its substantial size, a biphenyl substituent will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[10] The steric clash between an axial biphenyl group and the axial hydrogens would be highly destabilizing. Therefore, for a monosubstituted biphenyl-cyclohexane dione, the conformational equilibrium will overwhelmingly favor the conformer where the biphenyl group occupies an equatorial position.

Rotational Freedom and Non-Covalent Interactions

A key feature of the biphenyl group is the rotational freedom around the single bond connecting the two phenyl rings.[11] The equilibrium torsional angle in biphenyl itself is about 44.4°, a compromise between the stabilizing π-conjugation that favors planarity and the steric repulsion between the ortho-hydrogens that disfavors it.[11] When attached to a cyclohexane ring, the rotational preference of the biphenyl moiety can be influenced by non-covalent interactions with the cyclohexane framework.[5][12] These can include:

-

van der Waals forces: Attractive or repulsive forces between the electron clouds of the biphenyl rings and the atoms of the cyclohexane ring.[12]

-

C-H•••π interactions: Weak hydrogen bonds between a C-H bond on the cyclohexane ring and the π-electron system of one of the phenyl rings.[13]

-

Intramolecular H•••H interactions: Interactions between hydrogens on the biphenyl group and those on the cyclohexane ring.[14]

The interplay of these subtle forces can lead to a preferred rotational conformation of the biphenyl group relative to the cyclohexane dione ring, further influencing the overall thermodynamic stability.

The Role of the Dione Functionality and Tautomerism

The presence of two carbonyl groups in the cyclohexane ring introduces the possibility of keto-enol tautomerism, which can significantly impact the system's stability.[6][7]

Keto-Enol Equilibrium

1,3-Cyclohexanedione can exist in equilibrium with its enol tautomer.[6][7] In solution, the enol form is often the predominant species.[7] The enolization process involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.[6] This can alter the geometry and electronic properties of the ring, potentially influencing the preferred conformation.

Conformational Landscape of Cyclohexanediones

Computational and experimental studies on 1,3-cyclohexanedione have shown that both chair and boat diketo forms can exist, with the chair form being more stable.[15][16] The presence of carbonyl groups can alter the conformational preferences compared to cyclohexane itself.[16] The introduction of a bulky biphenyl substituent will further modulate this landscape, with the energetic cost of placing the biphenyl group in an unfavorable position likely outweighing the subtle conformational preferences of the dione ring itself.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of biphenyl-substituted cyclohexane diones.

Experimental Approaches

A variety of biophysical techniques can be employed to probe the conformational dynamics and equilibria of these molecules.[17][18]

NMR is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[18] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to determine the relative populations of different conformers and gain insights into the preferred orientation of the biphenyl substituent.

For crystalline solids, X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.[13] While this does not directly provide information about the conformational equilibrium in solution, it can reveal the lowest energy conformation and provide valuable data for validating computational models.

Techniques like Förster Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) spectroscopy can provide distance information between specific points in a molecule, which can be used to infer conformational changes and distributions.[19][20]

Computational Chemistry Methods

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.[21][22][23]

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different conformations with high accuracy.[15][16] These calculations can provide detailed information about the geometric parameters and the electronic structure of the molecule.

MD simulations can be used to explore the conformational landscape of a molecule over time, providing insights into the dynamics of ring inversion and biphenyl rotation.[24] These simulations can also be used to calculate the free energy difference between different conformational states.

Data Presentation and Experimental Protocols

Tabulated Thermodynamic Data

| Parameter | Method | Value | Reference |

| Rotational Barrier (Biphenyl, 0°) | Computational | 6.0 kJ/mol | [11] |

| Rotational Barrier (Biphenyl, 90°) | Computational | 6.5 kJ/mol | [11] |

| Equatorial Preference (Methylcyclohexane) | Experimental | 1.74 kcal/mol (7.3 kJ/mol) | [8][25] |

| Equatorial Preference (t-Butylcyclohexane) | Experimental | ~21 kJ/mol | [4][9] |

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve the biphenyl-substituted cyclohexane dione in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, aiding in the assignment of resonances within the cyclohexane ring.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of specific NOEs between the biphenyl protons and the cyclohexane protons will provide crucial information about the preferred conformation and the relative orientation of the biphenyl group. For example, NOEs between the ortho-protons of the biphenyl group and the equatorial protons of the cyclohexane ring would support an equatorial disposition of the substituent.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of conformational exchange. Changes in the line shapes and chemical shifts as a function of temperature can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring inversion process.

-

Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to determine the relative populations of the axial and equatorial conformers. Use the measured coupling constants and NOE intensities to build a three-dimensional model of the predominant conformation.

Computational Protocol: DFT Calculation of Conformational Energies

-

Structure Generation: Build initial 3D structures of the possible conformers of the biphenyl-substituted cyclohexane dione (e.g., chair with equatorial biphenyl, chair with axial biphenyl, and potentially boat/twist-boat conformers).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, for example, the B3LYP functional with the 6-311++G** basis set.[15] This will find the lowest energy geometry for each starting conformation.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: The electronic energy of each conformer is obtained from the optimization calculation. The relative thermodynamic stability is then determined by comparing the Gibbs free energies (including ZPVE and thermal corrections) of the different conformers.

-

Solvation Effects: To model the system in solution, single-point energy calculations can be performed on the gas-phase optimized geometries using a polarizable continuum model (PCM) to account for the effect of the solvent.[22]

Visualizations

Caption: Conformational equilibrium of a substituted cyclohexane.

Caption: Integrated experimental and computational workflow.

Conclusion and Future Directions

The thermodynamic stability of biphenyl-substituted cyclohexane diones is a multifaceted property governed by a hierarchy of energetic contributions. The overwhelming steric demand of the biphenyl group dictates a strong preference for the equatorial position. However, the finer details of the conformational landscape, including the rotational orientation of the biphenyl moiety and the influence of keto-enol tautomerism, are modulated by a complex interplay of non-covalent interactions.

A synergistic approach combining high-resolution experimental techniques, such as NMR spectroscopy and X-ray crystallography, with robust computational methods is crucial for accurately characterizing the thermodynamic stability of these molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to rationally design and optimize biphenyl-substituted cyclohexane diones with improved therapeutic profiles.

Future research in this area could focus on the development of more accurate force fields for molecular dynamics simulations of these systems, enabling more extensive sampling of the conformational space. Additionally, time-resolved spectroscopic techniques could provide deeper insights into the kinetics of conformational exchange, further enriching our understanding of the dynamic behavior of these promising therapeutic agents.

References

- THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. - Filo. (n.d.).

- Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (n.d.).

- Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27).

- 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2021, December 15).

- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24).

- Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed. (2013, December 19).

- 1,3-Cyclohexanedione - Wikipedia. (n.d.).

- Conformational Analysis | OpenOChem Learn. (n.d.).

- Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum | The Journal of Physical Chemistry A - ACS Publications. (2013, September 9).

- Experimental techniques to study protein dynamics and conformations - ResearchGate. (n.d.).

- A computational chemist's guide to accurate thermochemistry for organic molecules - SciSpace. (n.d.).

- Products, mechanisms and dynamics - UCI Aerosol Photochemistry Group. (2018, July 30).

- Reweighting methods for elucidation of conformation ensembles of proteins - PMC - NIH. (n.d.).

- Measuring conformational equilibria in allosteric proteins with time-resolved tmFRET - PMC. (2023, October 11).

- Inference of Joint Conformational Distributions from Separately-Acquired Experimental Measurements. (n.d.).

- Conformational Analysis of Molecules in Excited States. (n.d.).

- Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (2008, June 26).

- Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (n.d.).

- Non-Covalent Interactions. (n.d.).

- Non‐Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? | Request PDF - ResearchGate. (n.d.).

- Non-Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? - PubMed. (2021, August 16).

- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (n.d.).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. (2023, June 16).

- Biphenyl - Grokipedia. (n.d.).

- 2.5: Non-covalent interactions - Chemistry LibreTexts. (2022, July 20).

- Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure - BYU ScholarsArchive. (n.d.).

- Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. (n.d.).

- Biphenyl CAS#: 92-52-4 - ChemicalBook. (n.d.).

- Biphenyl = 99 92-52-4 - Sigma-Aldrich. (n.d.).

- Non-covalent – Knowledge and References - Taylor & Francis. (n.d.).

- Biphenyl - Wikipedia. (n.d.).

- (PDF) “Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane”. (2016, February 26).

- The design and synthesis of substituted biphenyl libraries - PubMed. (n.d.).

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1).

- Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs - MDPI. (2023, January 10).

- Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.).

- Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs - ResearchGate. (2023, January 4).

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.).

- 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. (n.d.).

- Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.).

- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020, February 13).

- EFFECT OF CYCLOHEXANE AND BENZENE ON THE DISORDER-TO-ORDER TRANSITION OF BIPHENYL ON Al2O3 - Westmont College. (2023, July 10).

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biphenyl - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Non-Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring conformational equilibria in allosteric proteins with time-resolved tmFRET - PMC [pmc.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. scispace.com [scispace.com]

- 22. Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. catalogimages.wiley.com [catalogimages.wiley.com]

- 25. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

Technical Whitepaper: Pharmacophore Fusion of Biphenyl and Cyclohexane-1,3-dione

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of hybrids combining biphenyl scaffolds with cyclohexane-1,3-dione moieties.[1] These hybrid molecules represent a strategic fusion of two distinct pharmacophores: the lipophilic, membrane-penetrating biphenyl group and the redox-active, metal-chelating 1,3-dione system.[1]

The primary biological applications for these hybrids are Tyrosinase Inhibition (dermatological/melanoma therapeutics), Antimicrobial activity (specifically against Gram-positive strains), and Anticancer potential (via kinase inhibition and apoptosis induction).[1] This guide details the divergent synthesis pathways (Open-Chain Tetraketones vs. Fused Xanthenes) and provides validated protocols for their generation and evaluation.[1]

Structural Rationale & SAR

The therapeutic efficacy of these hybrids relies on the synergistic interaction between the two structural domains.[1]

The Biphenyl Anchor (The "Warhead" Delivery)[1]

-

Function: Provides steric bulk and high lipophilicity (LogP > 3.0).[1]

-

Mechanism: The biphenyl moiety facilitates transport across lipid bilayers (bacterial cell walls or mammalian cell membranes) and engages in

stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) in enzyme active sites.[1]

The Cyclohexane-1,3-dione Moiety (The Effector)[1][2]

-

Function: Acts as a bidentate ligand and hydrogen bond donor/acceptor.[1]

-

Tautomerism: Exists in equilibrium between the keto and enol forms.[1] The enolic hydroxyl group (pKa ~5) is acidic, allowing for the chelation of divalent metal ions (e.g.,

, -

Target: This chelation capability is the primary mechanism for inhibiting metalloenzymes like Tyrosinase (Copper-dependent) and HPPD (Iron-dependent).[1]

Synthesis Pathways: The Divergent Workflow

The synthesis of these hybrids typically begins with the reaction of biphenyl-4-carbaldehyde and dimedone (5,5-dimethylcyclohexane-1,3-dione).[1] Depending on the reaction conditions (pH, temperature, catalyst), the pathway diverges into two distinct bioactive classes.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the Knoevenagel condensation followed by Michael addition, leading to either the open-chain tetraketone or the cyclized xanthene.

Caption: Divergent synthesis of open-chain tetraketones (enzyme inhibitors) and fused xanthenes (antimicrobials).

Biological Activity Profiles

Tyrosinase Inhibition (Melanogenesis Control)

Dominant Form: Open-Chain Tetraketone.[1]

-

Mechanism: Competitive inhibition.[1] The 1,3-dione moiety mimics the substrate (L-DOPA) and chelates the binuclear copper active site of Tyrosinase.[1] The biphenyl group occupies the hydrophobic entrance of the enzyme pocket, blocking substrate access.

-

Potency: Studies indicate

values in the low micromolar range (<10

Antimicrobial Activity

Dominant Form: 1,8-Dioxooctahydroxanthene (Fused).[1]

-

Spectrum: Primarily active against Gram-positive bacteria (S. aureus, B. cereus) and fungi (C. albicans).[1]

-

Mechanism: The planar, lipophilic xanthene structure intercalates into DNA or disrupts cell membrane integrity. The biphenyl tail enhances permeability through the peptidoglycan layer.[1]

-

Data Summary:

| Organism | Strain | Hybrid Type | Activity (MIC) | Reference Standard |

| S. aureus | ATCC 25923 | Xanthene-Biphenyl | 12.5 - 25 | Ampicillin |

| E. coli | ATCC 25922 | Xanthene-Biphenyl | >100 | Ciprofloxacin |

| C. albicans | Clinical | Xanthene-Biphenyl | 25 - 50 | Fluconazole |

| Tyrosinase | Mushroom | Tetraketone-Biphenyl | Kojic Acid ( |

Anticancer Activity

Dominant Form: Functionalized Hydrazone derivatives of the dione.

-

Mechanism: Inhibition of receptor tyrosine kinases (c-Met, VEGFR-2).[1] The dione scaffold acts as an ATP-mimetic, while the biphenyl extends into the selectivity pocket of the kinase.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 9-(Biphenyl-4-yl)-1,8-dioxooctahydroxanthene

Rationale: This protocol utilizes a catalyst-free or aqueous-mediated approach to maximize yield and purity (E-factor reduction).[1]

Materials:

-

Biphenyl-4-carbaldehyde (1.0 mmol)[1]

-

Dimedone (2.0 mmol)[1]

-

Solvent: 1:1 Ethanol/Water mixture (10 mL) or Ionic Liquid ([bmim]BF4)

-

Catalyst (Optional): p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)[1]

Step-by-Step:

-

Charge: In a 50 mL round-bottom flask, combine biphenyl-4-carbaldehyde and dimedone in the chosen solvent.

-

Reflux: Heat the mixture to 80°C.

-

Observation: The solution will transition from clear to turbid as the xanthene precipitates (due to low solubility in water/ethanol).[1]

-

-

Monitor: Check TLC (Hexane:Ethyl Acetate 7:3) every 15 minutes. Reaction is typically complete in 45-60 minutes.[1]

-

Isolation: Cool to room temperature. Filter the solid precipitate under vacuum.[1]

-

Purification: Wash the solid with ice-cold aqueous ethanol (30%) to remove unreacted dimedone. Recrystallize from hot ethanol.

-

Validation:

Protocol B: Tyrosinase Inhibition Assay

Rationale: To quantify the anti-melanogenic potential of the open-chain hybrid.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)[1]

-

Substrate: L-DOPA (0.5 mM)

-

Buffer: Phosphate buffer (50 mM, pH 6.8)

-

Test Compound: Biphenyl-tetraketone (dissolved in DMSO)[1]

Workflow:

-

Preparation: In a 96-well plate, add 140

phosphate buffer and 20 -

Incubation: Add 20

of test compound (varying concentrations). Incubate at 25°C for 10 minutes (allows inhibitor binding).[1] -

Initiation: Add 20

of L-DOPA. -

Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes using a microplate reader.

-

Calculation:

.[1] Determine

Mechanism of Action: Visualized

The following diagram details the competitive inhibition mechanism at the Tyrosinase active site.

Caption: Bimodal inhibition mechanism: Metal chelation by dione and steric occlusion by biphenyl.[1]

References

-

Synthesis and Antimicrobial Evaluation: Turan, N., et al. (2015).[1][2] Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [1]

-

Tyrosinase Inhibition: Ghaleb, A., et al. (2024).[1][3] Design, Synthesis, Structural Insights, Tyrosinase Inhibition of New Derivatives. MDPI Pharmaceuticals.[1]

-

Catalytic Synthesis of Xanthenes: Dadhania, A.N., et al. (2012). A greener synthesis of 1,8-dioxooctahydroxanthene derivatives under ultrasound. Tetrahedron Letters.

-

Biphenyl Biological Activity: Arulmani, R., et al. (2018).[1][4] Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.

-

Anticancer Mechanisms: Mohareb, R.M., et al. (2020).[1][5] Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[5] Bioorganic Chemistry.

Sources

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]

- 4. ajptonline.com [ajptonline.com]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Biphenyl-4-ylcyclohexane-1,3-dione vs. 5-phenylcyclohexane-1,3-dione

An In-depth Technical Guide for Drug Development Professionals: A Comparative Analysis of 5-Biphenyl-4-ylcyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione

Executive Summary

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This technical guide provides a detailed comparative analysis of two key analogues: 5-phenylcyclohexane-1,3-dione and its more complex counterpart, this compound. By examining their synthesis, physicochemical properties, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage these compounds in future therapeutic design.

Synthetic Strategy and Core Reactivity

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a robust and well-established reaction sequence involving a Michael addition followed by an intramolecular cyclization (e.g., Dieckmann condensation). This approach allows for modularity, where different aryl aldehydes can be incorporated to generate a diverse library of analogues.

The core reactivity of the resulting dione is characterized by the acidic nature of the methylene proton at the C2 position, which exists in tautomeric equilibrium with its enol form.[3] This functionality makes the scaffold an excellent building block for further derivatization.[7][8]

Generalized Synthesis Workflow

The following workflow outlines a representative method for synthesizing the 5-arylcyclohexane-1,3-dione core structure.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. kahedu.edu.in [kahedu.edu.in]

- 7. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

Methodological & Application

Advanced Protocol: Knoevenagel Condensation of Biphenyl-4-aldehyde with Acetoacetate

Abstract & Strategic Rationale

This Application Note details the optimized protocol for the synthesis of ethyl 2-acetyl-3-(4-biphenylyl)acrylate via the Knoevenagel condensation of biphenyl-4-aldehyde and ethyl acetoacetate. This transformation is a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystalline polymers, and functionalized cinnamic acid derivatives.

Strategic Insight: While Knoevenagel condensations are textbook reactions, the specific coupling of biphenyl moieties requires careful control of solubility and dehydration kinetics to prevent bis-adduct formation (Michael addition of a second equivalent of active methylene) and to ensure high E-selectivity. We utilize a piperidine/acetic acid catalytic system in ethanol, which offers a "green" solvent profile while maintaining sufficient polarity to stabilize the transition state.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration. Piperidine acts as the initial base to deprotonate the active methylene compound (ethyl acetoacetate), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of the biphenyl-4-aldehyde. The subsequent elimination of water is thermodynamically driven, favoring the conjugated

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

Reagents & Materials

| Component | Role | Molecular Weight | Equivalents | Quantity (Scale: 10 mmol) |

| Biphenyl-4-aldehyde | Limiting Reagent | 182.22 g/mol | 1.0 | 1.82 g |

| Ethyl Acetoacetate | Active Methylene | 130.14 g/mol | 1.1 | 1.43 g (1.40 mL) |

| Piperidine | Catalyst (Base) | 85.15 g/mol | 0.1 | 85 mg (approx. 5 drops) |

| Glacial Acetic Acid | Catalyst (Acid) | 60.05 g/mol | 0.05 | ~3 drops |

| Ethanol (Abs.) | Solvent | 46.07 g/mol | N/A | 15-20 mL |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution : In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.82 g of biphenyl-4-aldehyde in 15 mL of absolute ethanol .

-

Note: Biphenyl derivatives can be sparingly soluble at room temperature. Gentle warming (30-40°C) may be required to achieve a clear solution before adding the catalyst.

-

-

Addition : Add 1.40 mL of ethyl acetoacetate to the aldehyde solution.

-

Catalysis : Add 5 drops of piperidine , followed immediately by 3 drops of glacial acetic acid .

-

Causality: The acetic acid buffers the basicity, preventing side reactions (like Cannizzaro) and facilitating the dehydration step.

-

-

Reflux : Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.

Phase 2: Reaction Monitoring 5. TLC Checkpoint : Monitor progress by Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) as the mobile phase.

- Target: Disappearance of the aldehyde spot (

- Time: Reaction typically reaches completion in 2–4 hours .

Phase 3: Workup & Isolation 6. Cooling : Remove the heat source and allow the flask to cool to room temperature.

- Observation: Crystalline precipitate often forms upon cooling.[1]

- Precipitation : If no solid forms, cool the flask in an ice bath (0-4°C) for 30 minutes. If oiling occurs, scratch the glass side with a spatula to induce nucleation.

- Filtration : Filter the crude solid using a Buchner funnel under vacuum.

- Washing : Wash the filter cake with 5 mL of ice-cold ethanol followed by 10 mL of cold water to remove residual catalyst and unreacted acetoacetate.

Phase 4: Purification 10. Recrystallization : Recrystallize the crude solid from hot ethanol (or an Ethanol/Water 9:1 mixture).

- Dissolve in minimum boiling ethanol.

- Allow to cool slowly to RT, then refrigerate.

- Filter and dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following criteria.

Expected Data

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow needles | Color intensity depends on conjugation/purity. |

| Yield | 75% – 90% | Lower yields indicate incomplete dehydration or loss during washing. |

| Melting Point | 120°C – 125°C (approx) | Distinct sharp melting point confirms purity. |

| The vinyl proton singlet is diagnostic for the Knoevenagel product. | ||

| IR Spectroscopy | 1720 cm | Conjugation lowers the ketone stretching frequency. |

Self-Validating Checks

-

The "Oil" Check : If the product separates as an oil, it indicates solvent retention or impurities.[2] Re-dissolve in hot ethanol and add a seed crystal.

-

Bis-Adduct Control : If the melting point is significantly higher (>150°C) and NMR shows no vinyl proton, you may have formed the bis-adduct (two acetoacetate molecules adding to one aldehyde). Ensure strictly 1.1 equivalents of acetoacetate are used, not a large excess.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is too soluble in EtOH. | Add water dropwise to the cold reaction mixture until turbidity appears, then cool. |

| Low Yield | Incomplete reaction or Cannizzaro side reaction. | Ensure catalyst (Piperidine) is fresh. Check aldehyde purity (oxidation to acid prevents reaction). |

| Product is Sticky/Colored | Polymerization or oxidation products. | Recrystallize with activated charcoal to remove colored impurities. |

| Starting Material Remains | Water inhibiting equilibrium.[3] | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (if switching solvent to Toluene). |

Safety & Handling

-

Piperidine : Toxic by inhalation and ingestion. Flammable. Handle in a fume hood.

-

Biphenyl-4-aldehyde : Irritant. Avoid dust inhalation.

-

Ethyl Acetoacetate : Combustible liquid.

-

Waste Disposal : All organic filtrates containing piperidine must be disposed of in the basic organic waste stream.

References

-

Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

-

Jones, G. (1967). "The Knoevenagel Condensation."[4][2][5][6] Organic Reactions, 15, 204–599.

- Prajapati, D., & Sandhu, J. S. (1992). "Ultrasound promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds." Journal of Chemical Research, (11), 386-387.

-

BenchChem. (2025).[2] "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate - Technical Support." (Cited for general Knoevenagel workflow protocols).

-

Sigma-Aldrich. "Ethyl 2-acetyl-3-(4-nitrophenyl)acrylate Product Sheet."[7] (Used for structural analog comparison).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. jetir.org [jetir.org]

- 6. reddit.com [reddit.com]

- 7. ETHYL 2-ACETYL-3-(4-NITROPHENYL)ACRYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Efficiency Synthesis of Enaminones from 5-Biphenyl-4-ylcyclohexane-1,3-dione

Executive Summary & Scientific Context

Enaminones (β-enaminones) derived from cyclic 1,3-diones are critical pharmacophores in medicinal chemistry, serving as precursors for anticonvulsant, anti-inflammatory, and antimicrobial agents.[1] This application note focuses specifically on the conversion of 5-Biphenyl-4-ylcyclohexane-1,3-dione —a sterically demanding and lipophilic substrate—into its corresponding enaminone derivatives.

Unlike simple cyclohexane-1,3-diones, the biphenyl-substituted variant presents unique solubility and steric challenges.[1] The presence of the hydrophobic biphenyl moiety at the C5 position dictates specific solvent choices and workup procedures to maximize yield and purity. This guide outlines three validated protocols ranging from classical azeotropic distillation to modern green chemistry techniques.

Key Mechanistic Insight

The reaction is a condensation-dehydration sequence. The 1,3-dione exists in equilibrium with its mono-enol tautomer.[1] The amine nucleophile attacks the carbonyl carbon, forming a hemiaminal intermediate. Acid catalysis facilitates the elimination of water, driving the equilibrium toward the thermodynamically stable, conjugated enaminone system (N-C=C-C=O).[1]

Critical Control Point: Water removal is the rate-determining factor. Failure to continuously sequester water results in equilibrium stagnation and lower yields.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision-making workflow for selecting the appropriate protocol based on the amine partner.

Caption: Mechanistic pathway from dione to enaminone (top) and protocol selection decision tree (bottom).

Experimental Protocols

Method A: Classical Azeotropic Reflux (The "Gold Standard")

Best for: Scaling up (>10g), unreactive amines, and ensuring complete water removal.[1]

Rationale: The biphenyl group ensures high solubility in toluene. Using a Dean-Stark trap physically removes water, pushing the equilibrium to completion (Le Chatelier’s principle).[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (1.1 - 1.2 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the dione in Toluene (10 mL per gram of substrate). The solution should be clear; if the biphenyl derivative is stubborn, warm gently to 40°C.

-

Addition: Add the amine and p-TSA.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Ensure toluene is condensing and water droplets are collecting in the trap.

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting dione is more polar than the enaminone product. Reaction typically completes in 3–6 hours.

-

Workup: Cool to room temperature.

-

If product precipitates: Filter directly and wash with cold toluene/hexane.

-

If soluble: Evaporate toluene under reduced pressure.[1] Recrystallize the residue from Ethanol/Water or Ether/Hexane.

-

Method B: Solvent-Free Microwave Synthesis

Best for: High-throughput screening, rapid derivative generation, green chemistry compliance.[1]

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the dehydration step without the need for bulk solvents.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (1.05 equiv)[1]

-

Solid Support (Optional): Silica Gel or Montmorillonite K-10[1]

Protocol:

-

Mixing: In a microwave-safe vial, intimately mix the dione and amine. If using a solid amine, grind them together in a mortar until a eutectic melt or homogeneous powder forms.[1]

-

Catalysis (Optional): Add 10% w/w Montmorillonite K-10 or a drop of acetic acid to catalyze the reaction.

-

Irradiation: Place in a microwave reactor. Irradiate at 300W, maintaining a temperature of 100–110°C.

-

Duration: Run for 2–5 minutes. (Caution: Do not overheat, as enaminones can polymerize).[1]

-

Extraction: Cool the vial. Extract the product with hot Ethanol or Ethyl Acetate.

-

Purification: Filter to remove the solid catalyst (if used). Concentrate and recrystallize.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation using 5-phenyl analogs as a baseline for the biphenyl derivative.

| Metric | Method A (Toluene Reflux) | Method B (Microwave) | Method C (Aq.[1] EtOH/HCl) |

| Reaction Time | 3 – 6 Hours | 2 – 10 Minutes | 1 – 2 Hours |

| Typical Yield | 85 – 95% | 80 – 92% | 75 – 85% |

| Purity (Crude) | High (requires recrystallization) | Moderate (may require chromatography) | High (precipitates cleanly) |

| Scalability | Excellent (kg scale) | Poor (<5g scale) | Good (10–100g scale) |

| Solubility Note | Excellent for Biphenyl moiety | N/A (Solvent-free) | Requires EtOH co-solvent |

Troubleshooting & Optimization

Issue: Starting Material Insolubility

-

Cause: The 5-biphenyl group is highly lipophilic.

-

Solution: Avoid pure water or methanol.[1] Use Toluene (Method A) or a THF/Ethanol mixture.[1] If using Method C (Aqueous), ensure at least 50% Ethanol is present to solubilize the dione.[1]

Issue: Product is an Oil/Gum [1]

-

Cause: Impurities or residual solvent preventing crystallization.[1]

-

Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation. The biphenyl rings facilitate pi-stacking, so crystallization is usually favorable once nucleation starts.[1]

Issue: Low Yield with Sterically Hindered Amines

-

Cause: Nucleophilic attack is blocked.[1]

-

Solution: Switch to Method A (Reflux) and increase catalyst loading to 10 mol%. Extend reaction time to 12+ hours.

References

-

Green Synthesis of Enaminones: Title: A green and convenient approach to the synthesis of β-enaminones from aromatic amines and 5-substituted-1,3-cyclohexanedione in the presence of dilute hydrochloric acid. Source:Synthetic Communications, 2011.[1] URL:[Link][1]

-

General Reactivity of Cyclohexane-1,3-diones: Title: Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.[1][2][3][4][5][6][7] Source:Synthetic Communications, 2021.[1][4] URL:[Link][1][7]

-

Mechanistic Overview: Title: Enaminones: Versatile Intermediates in Organic Synthesis.[1][2][7][8][9] Source:Beilstein Journal of Organic Chemistry, 2025 (Review Context).[1] URL:[Link][1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic C-2 Functionalization of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione

Introduction: The Strategic Value of the 5-(Biphenyl-4-yl)cyclohexane-1,3-dione Scaffold

In the landscape of modern medicinal chemistry and drug development, the 5-(Biphenyl-4-yl)cyclohexane-1,3-dione scaffold has emerged as a privileged starting material. Its unique structural architecture, combining a reactive 1,3-dicarbonyl system with a bulky, lipophilic biphenyl moiety, offers a compelling platform for the synthesis of novel therapeutic agents. The biphenyl group can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the cyclohexane-1,3-dione core provides a versatile handle for a variety of chemical transformations.

The C-2 position, a highly acidic active methylene center, is the focal point for strategic functionalization. Modifications at this site allow for the precise introduction of diverse pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the key synthetic strategies for modifying the C-2 position of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione, supported by detailed experimental protocols and an analysis of the underlying chemical principles.

Synthesis of the Starting Material: 5-(Biphenyl-4-yl)cyclohexane-1,3-dione

A robust and scalable synthesis of the title compound is a prerequisite for its extensive use in discovery campaigns. A highly effective approach involves a tandem Michael addition-Claisen condensation, a variant of the Robinson annulation.[1][2] This strategy builds the cyclohexane-1,3-dione ring system with the desired C-5 substitution in a convergent manner.

The likely steric hindrance from the bulky biphenyl group at the C-5 position is a key consideration. This steric crowding can influence the conformational preferences of the cyclohexane ring, with the biphenyl group preferentially occupying an equatorial position to minimize unfavorable 1,3-diaxial interactions.[3][4] This conformational bias can, in turn, affect the accessibility of the C-2 methylene protons and the stereochemical outcome of subsequent reactions.

Protocol 1: Synthesis of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione

This protocol is adapted from established methods for the synthesis of 5-arylcyclohexane-1,3-diones.[5]

Reaction Scheme:

Caption: General workflow for the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

Materials:

| Reagent/Solvent | M.W. | Equiv. | Amount |

| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 1.06 g (10 mmol) |

| Piperidine | 85.15 | 0.1 | 85 mg (1 mmol) |

| Toluene | - | - | 50 mL |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv), the aromatic aldehyde (1.0 equiv), and toluene.

-

Add piperidine (0.1 equiv) as a catalyst.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

After completion of the reaction (typically 2-4 hours, monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Michael Addition: Formation of 1,5-Dicarbonyl Compounds

The enolate of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. [6][7][8]This reaction is a powerful tool for constructing more complex carbon skeletons. The choice of base is critical; a weak base is generally sufficient to generate the nucleophilic enolate.

Protocol 3: Michael Addition to an α,β-Unsaturated Ketone

Materials:

| Reagent/Solvent | M.W. | Equiv. | Amount |

| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |

| α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | 70.09 | 1.1 | 0.77 g (11 mmol) |

| Triethylamine | 101.19 | 0.2 | 0.20 g (2 mmol) |

| Dichloromethane | - | - | 50 mL |

Procedure:

-

Dissolve 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add triethylamine (0.2 equiv) and stir for 10 minutes at room temperature.

-

Add the α,β-unsaturated ketone (1.1 equiv) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl (aq) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Enaminone Synthesis: Versatile Nitrogen-Containing Intermediates

The reaction of 1,3-diones with primary or secondary amines provides enaminones, which are highly versatile synthetic intermediates. [9][10][11]These compounds can participate in a wide range of cyclization and functionalization reactions. The reaction is typically carried out by heating the dione and the amine, often with azeotropic removal of water.

Protocol 4: Synthesis of a C-2 Enaminone Derivative

Materials:

| Reagent/Solvent | M.W. | Equiv. | Amount |

| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |

| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | 0.93 g (10 mmol) |

| Toluene | - | - | 50 mL |

| p-Toluenesulfonic acid (catalytic) | 172.20 | 0.01 | 17 mg (0.1 mmol) |

Procedure:

-

Combine 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv), the primary amine (1.0 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Reflux the mixture until the theoretical amount of water has been collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude enaminone can often be purified by recrystallization.

C-2 Alkylation: Direct Introduction of Alkyl Groups

Direct C-alkylation at the C-2 position can be achieved by treating the dione with a base followed by an alkyl halide. A significant challenge in the alkylation of 1,3-diones is the competition between C-alkylation and O-alkylation. The choice of base, solvent, and counter-ion can influence the C/O alkylation ratio. For sterically hindered substrates like 5-(Biphenyl-4-yl)cyclohexane-1,3-dione, O-alkylation might be favored under certain conditions. The use of a strong, non-nucleophilic base and a polar aprotic solvent can often promote C-alkylation.

Caption: Decision tree for optimizing C-2 alkylation.

Protocol 5: C-2 Alkylation with an Alkyl Halide

Materials:

| Reagent/Solvent | M.W. | Equiv. | Amount |

| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |

| Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 1.1 | 5.5 mL (11 mmol) |

| Alkyl Halide (e.g., Methyl Iodide) | 141.94 | 1.1 | 1.56 g (11 mmol) |

| Tetrahydrofuran (THF, anhydrous) | - | - | 50 mL |

Procedure:

-

Dissolve 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-